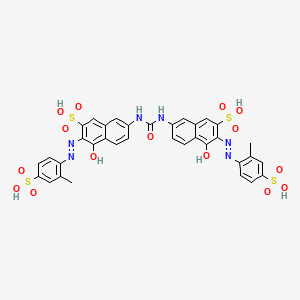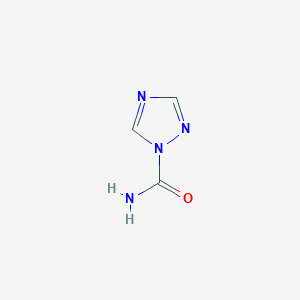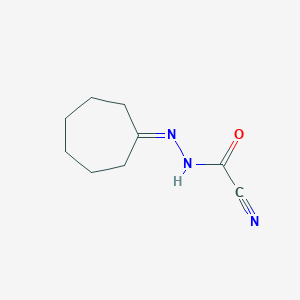
1-cyano-N-(cycloheptylideneamino)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-N-(cycloheptylideneamino)formamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both cyano and formamide functional groups in its structure makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-cyano-N-(cycloheptylideneamino)formamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with cyanoacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
1-Cyano-N-(cycloheptylideneamino)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyano-N-(cycloheptylideneamino)formamide has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-cyano-N-(cycloheptylideneamino)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The formamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Cyano-N-(cycloheptylideneamino)formamide can be compared with other cyanoacetamides, such as:
2-Cyano-N-(4-nitrophenyl)acetamide: This compound has a similar structure but with a nitrophenyl group instead of a cycloheptylidene group.
N-Cyano-N-phenyl-p-toluenesulfonamide: This compound is used as a non-toxic cyanating agent and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1-cyano-N-(cycloheptylideneamino)formamide |
InChI |
InChI=1S/C9H13N3O/c10-7-9(13)12-11-8-5-3-1-2-4-6-8/h1-6H2,(H,12,13) |
InChI-Schlüssel |
FWOCEVBVQPJWOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=NNC(=O)C#N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


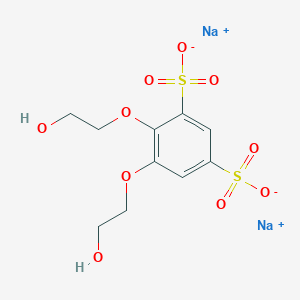
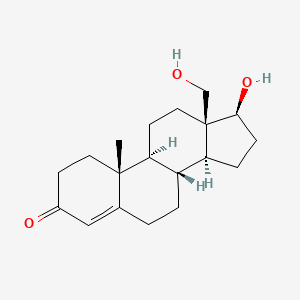
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)

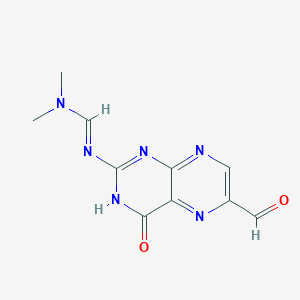
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)

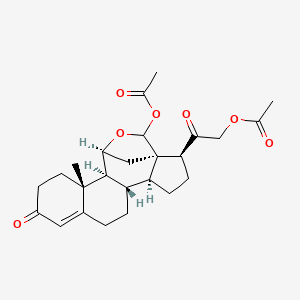
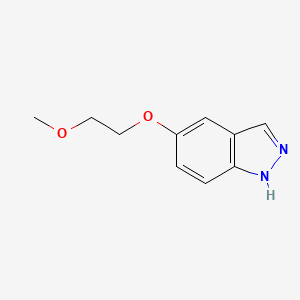
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
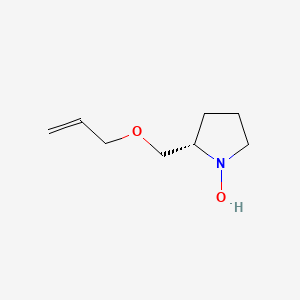
![2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine;hydrochloride](/img/structure/B13819522.png)
